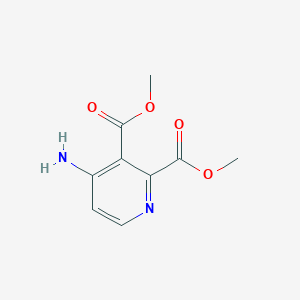

Dimethyl 4-aminopyridine-2,3-dicarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 4-aminopyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGZIFYWGKSLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558438 | |

| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122475-56-3 | |

| Record name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Technical Guide for Advanced Research

CAS Number: 122475-56-3 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol

This technical guide provides an in-depth overview of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and novel materials science. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted pyridine ring, featuring a primary amine at the 4-position and two methyl ester groups at the 2- and 3-positions. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122475-56-3 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane | Inferred |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amine protons, and the two methoxy groups of the esters. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the four substituted carbons of the pyridine ring, the two carbonyl carbons of the esters, and the two methyl carbons of the esters.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 210.19, with fragmentation patterns corresponding to the loss of methoxycarbonyl and amino groups.

Synthesis and Reaction Chemistry

A definitive, published synthetic protocol for this compound is not currently available. However, based on established methodologies for the synthesis of functionalized pyridines, a plausible multi-step synthesis can be proposed. A common and effective strategy involves the construction of a substituted pyridine ring followed by the introduction of the amino group.

Proposed Synthetic Pathway

A logical approach would be the synthesis of a 4-halopyridine-2,3-dicarboxylate intermediate, followed by a nucleophilic aromatic substitution or a metal-catalyzed amination reaction. An alternative, and often preferred method for introducing an amino group, is the reduction of a 4-nitropyridine precursor.

Caption: Plausible synthetic routes to this compound.

Causality behind experimental choices:

-

Pathway A: This route leverages the well-established chemistry of pyridine N-oxides for the regioselective introduction of a chloro group at the 4-position. The subsequent amination can be achieved through various methods, including nucleophilic substitution with ammonia or a protected amine, or via a Staudinger reaction after conversion to an azide. The synthesis of a related compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, has been reported, suggesting the feasibility of this approach.[2][3]

-

Pathway B: The nitration of pyridine N-oxides is a standard method for introducing a nitro group at the 4-position. Subsequent deoxygenation of the N-oxide and reduction of the nitro group are high-yielding and reliable reactions. The reduction of 4-nitropyridine-N-oxide with iron in the presence of acid is a known method for producing 4-aminopyridine.[4]

Key Reactions and Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Primary Amino Group: The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. This functionality is key to its utility as a building block for more complex molecules. The diazotization of 4-aminopyridine to form a diazonium salt, which can then undergo coupling reactions, has been demonstrated.[5]

-

Ester Groups: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. The presence of two adjacent ester groups allows for the potential formation of cyclic structures.

-

Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and electron-withdrawing ester groups will influence the regioselectivity of such reactions. The pyridine nitrogen can also be quaternized.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. Pyridine and its derivatives are prevalent in many FDA-approved drugs.[6]

Medicinal Chemistry and Drug Discovery

-

Scaffold for Bioactive Molecules: The molecule can serve as a starting material for the synthesis of a wide range of heterocyclic compounds. The amino group provides a handle for introducing diverse side chains, while the dicarboxylate moiety can be modified to modulate solubility and pharmacokinetic properties. Substituted pyridine carboxamides, for instance, have been investigated as potent enzyme inhibitors.[7]

-

Enzyme Inhibitors: Pyridine carboxylic acids are known to be present in various enzyme inhibitors.[6] The structural features of this compound could be exploited to design inhibitors for various enzymes.

-

Precursor for Fused Heterocycles: 4-Aminopyridines with adjacent functional groups are excellent precursors for the synthesis of fused pyrido-compounds like pyridopyrimidines and imidazopyridines, which are common motifs in pharmaceuticals.[6]

Caption: Potential applications derived from the functional groups of the title compound.

Materials Science

-

Ligand Synthesis: Pyridine dicarboxylic acids are widely used as ligands in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination polymers.[8][9] The amino group on this molecule could be used to further functionalize the resulting metal complexes.

Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for the closely related, though more toxic, 4-Dimethylaminopyridine (DMAP) provide a useful, albeit conservative, reference.[10][11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for the most accurate and detailed safety information.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its multifunctional nature provides a rich platform for chemical diversification, making it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, potential reactivity, and applications based on the established principles of organic chemistry and the known properties of related compounds. Further research into this molecule is warranted to fully unlock its synthetic potential.

References

- Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.

- Wipf, P., & Rector, S. R. (2004). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic Letters, 6(22), 3849–3852.

-

Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

- Dandia, A., Singh, R., & Khaturia, S. (2006). Facile one-pot microwave-assisted synthesis of a new class of fluorine containing 4-aminopyridine derivatives. Journal of Fluorine Chemistry, 127(8), 1037-1041.

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 101-108.

- Popova, Y., Tsenkova, G., & Vezenkov, L. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.

- Li, Y., et al. (2022). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.

-

Carl ROTH. (n.d.). Safety Data Sheet - 4-(Dimethylamino)pyridine. Retrieved from [Link]

- Çolak, A. T., et al. (2011). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. Journal of Molecular Structure, 994(1-3), 209-217.

- Gu, G. L., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 528-533.

- Semidetko, O. V., et al. (2016). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the University of Chemical Technology and Metallurgy, 51(4), 433-436.

- U.S. Patent No. 5,030,747. (1991). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

Sources

- 1. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. oaji.net [oaji.net]

- 6. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of Dimethyl 4-aminopyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on this specific molecule, this guide synthesizes foundational knowledge with analyses of structurally related compounds to offer insights into its properties, potential synthesis, and applications. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the areas requiring further investigation.

Introduction: The Aminopyridine Dicarboxylate Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The electronic properties and capacity for diverse substitutions on the pyridine ring make it a privileged scaffold in drug design.[1] The introduction of an amino group, as seen in aminopyridines, can significantly influence the basicity and nucleophilicity of the molecule, often imparting a range of pharmacological activities.[4][5] Furthermore, the presence of dicarboxylic acid or ester functionalities can enhance polarity and provide additional points for molecular interactions, such as hydrogen bonding and metal ion coordination, which are crucial for binding to biological targets like enzymes.[1]

This compound belongs to this versatile class of compounds. While it is structurally related to the well-known nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), the presence of two methyl ester groups at the 2 and 3 positions of the pyridine ring distinguishes it significantly in terms of electronic distribution, steric hindrance, and potential reactivity. This guide will delve into the known specifics of this compound and extrapolate its potential characteristics based on the established chemistry of its constituent functional groups.

Core Molecular and Physical Properties

Direct experimental data for many of the physical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 122475-56-3 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | - |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Predicted XlogP | 0.8 | PubChemLite |

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid (A Potential Precursor)

A documented method for the synthesis of a related compound, 4-aminopyridine-2-carboxylic acid, involves the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid [6]

-

A suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.

-

The vessel is purged twice with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

-

The temperature is then raised to 70°C and maintained for 12 hours.

-

After cooling, the suspension is filtered through diatomaceous earth.

-

The filtrate is acidified to a pH of 3 with concentrated HCl, leading to the precipitation of the product.

-

The solid product is collected by filtration and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid.

Step 2: Proposed Esterification to this compound

Following the synthesis of 4-aminopyridine-2,3-dicarboxylic acid (for which a direct synthesis was not found, but can be inferred from related compounds), a standard Fischer esterification or other modern esterification methods could be employed.

Proposed Experimental Protocol: Fischer Esterification

-

4-aminopyridine-2,3-dicarboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of this compound.

Chemical Reactivity Insights

The reactivity of this compound is dictated by the interplay of its three key functional groups: the pyridine ring, the amino group, and the two methyl ester groups.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. Its basicity is expected to be influenced by the electronic effects of the amino and dicarboxylate groups.

-

Amino Group: The primary amino group at the 4-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.[7] Its reactivity will be modulated by the electron-withdrawing nature of the adjacent dicarboxylate groups.

-

Methyl Ester Groups: The two ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Potential Applications in Drug Development

While no specific applications for this compound in drug development have been documented, the broader classes of aminopyridines and pyridine dicarboxylic acids have shown significant potential.

-

Enzyme Inhibition: The pyridine carboxylic acid scaffold is a versatile framework for the design of enzyme inhibitors. The carboxylic acid groups (or their ester derivatives) can coordinate with metal ions in the active sites of metalloenzymes.[1]

-

Antimicrobial and Antifungal Activity: Various pyridine derivatives have been investigated for their antimicrobial and antifungal properties.[2][8]

-

Antineoplastic Activity: Certain aminopyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]

-

Ion Channel Modulation: Aminopyridines are known to act as inhibitors of voltage-gated potassium channels.[4][5]

The combination of the aminopyridine core with dicarboxylate functionalities in this compound makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Spectral Properties (Predicted)

No experimental spectral data for this compound is currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a broad singlet for the amino protons, and two distinct singlets for the methyl protons of the two ester groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, with those bearing the carboxylate groups being significantly downfield. Two signals for the carbonyl carbons of the ester groups and two signals for the methyl carbons of the esters.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester groups, and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (210.19 g/mol ).

Safety and Handling

There is no specific safety data sheet (SDS) available for this compound. Therefore, it should be handled with the utmost care, assuming it to be hazardous. The safety precautions for the structurally related and highly toxic 4-(Dimethylamino)pyridine (DMAP) should be considered as a baseline.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]

First Aid Measures (Inferred):

-

In case of skin contact: Immediately wash with plenty of soap and water.[10][11][12]

-

In case of eye contact: Rinse cautiously with water for several minutes.[10][11][12]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[13]

-

In all cases of exposure, seek immediate medical attention. [10][11][12]

Conclusion and Future Outlook

This compound is a chemical entity with potential for applications in medicinal chemistry and as a building block in organic synthesis. However, there is a notable lack of comprehensive data on its physical, chemical, and biological properties in the public domain. This technical guide has provided a summary of the available information and has offered logical extrapolations for its synthesis and reactivity based on the known chemistry of related compounds.

Further research is warranted to fully characterize this molecule. Elucidation of its experimental properties, development of a robust and scalable synthesis, and screening for biological activity are essential next steps to unlock its potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and other substituted aminopyridine dicarboxylates.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.

- SAFETY D

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.).

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).

- SAFETY D

- 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS. (2016). Loba Chemie.

- 4-Aminopyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- Safety D

- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.).

- 4-Dimethylaminopyridine(1122-58-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.).

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.

- 4-Aminopyridine containing metal-2,6-pyridine dicarboxylates and complex embedded hydrogels: Synthesis, characterization and antimicrobial applications | Request PDF. (n.d.).

- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016).

- Facile synthesis of functionalized 4-aminopyridines. (n.d.).

- Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline. (n.d.). PubMed.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. oaji.net [oaji.net]

- 8. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,3-dicarboxylate: Molecular Structure, Bonding, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues, computational studies, and established chemical principles to elucidate its molecular structure, bonding characteristics, and probable synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.

Introduction

Pyridine derivatives are a cornerstone of modern chemistry, with widespread applications ranging from pharmaceuticals to agrochemicals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound belongs to a class of substituted pyridines that combine the electron-donating character of an amino group with the electron-withdrawing nature of two adjacent carboxylate esters. This unique electronic arrangement suggests a rich and complex reactivity profile, making it an intriguing target for both synthetic and theoretical investigation. This guide will delve into the anticipated structural features, bonding intricacies, and potential synthetic routes for this molecule, providing a foundational understanding for its future exploration and application.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a central pyridine ring substituted at the C4 position with an amino group, and at the C2 and C3 positions with methoxycarbonyl groups.

Predicted Molecular Geometry

Based on analyses of similar substituted pyridines, the pyridine ring is expected to be planar. The amino group at C4 will likely participate in resonance with the pyridine ring, influencing bond lengths and electron distribution. The two ester groups at the C2 and C3 positions are expected to be sterically hindered, which may lead to out-of-plane orientations of the methoxycarbonyl groups relative to the pyridine ring.

Diagram: Proposed Molecular Structure of this compound

Caption: 2D representation of this compound.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely two distinct signals).- A broad singlet for the amino (-NH₂) protons.- Two distinct singlets for the two methyl ester (-OCH₃) groups, potentially with slightly different chemical shifts due to their different electronic environments. |

| ¹³C NMR | - Signals for the six carbon atoms of the pyridine ring.- Two signals for the carbonyl carbons of the ester groups.- Two signals for the methyl carbons of the ester groups. |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibrations for the two ester groups (around 1700-1750 cm⁻¹).- C-O stretching vibrations for the ester groups (around 1100-1300 cm⁻¹).- Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂O₄).- Fragmentation patterns showing the loss of methoxy groups (-OCH₃), carbonyl groups (-CO), and potentially the entire ester functionalities. |

Bonding Analysis and Electronic Properties

The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the electron-withdrawing diester functionalities.

-

Resonance and Aromaticity : The lone pair of electrons on the C4-amino group can delocalize into the pyridine ring, increasing the electron density at the ortho and para positions (C3, C5, and the ring nitrogen). This resonance effect enhances the nucleophilicity of the ring.

-

Inductive Effects : The two ester groups at the C2 and C3 positions exert a strong electron-withdrawing inductive effect, which decreases the electron density of the pyridine ring, particularly at the adjacent carbons.

-

Intramolecular Hydrogen Bonding : There is a potential for intramolecular hydrogen bonding between the amino group at C4 and the carbonyl oxygen of the ester group at C3. This interaction could influence the conformation of the molecule and its chemical reactivity.

Computational studies on similar aminopyridine derivatives suggest a significant degree of charge delocalization and the presence of strong intramolecular interactions.[1]

Diagram: Electronic Effects in this compound

Caption: A diagram illustrating the key electronic influences on the molecule's reactivity.

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve the construction of the substituted pyridine ring as a key step. One potential strategy could be a Hantzsch-type pyridine synthesis or a related multi-component reaction. A more direct approach would be the esterification of 4-aminopyridine-2,3-dicarboxylic acid.

Proposed Synthetic Protocol: Esterification of 4-Aminopyridine-2,3-dicarboxylic acid

This protocol is a general procedure and may require optimization for the specific substrate.

-

Starting Material : 4-Aminopyridine-2,3-dicarboxylic acid.

-

Reagents : Methanol (excess, as solvent and reactant), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Procedure : a. Suspend 4-aminopyridine-2,3-dicarboxylic acid in an excess of dry methanol under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension in an ice bath (0 °C). c. Slowly add thionyl chloride dropwise to the stirred suspension. (Caution: This reaction is exothermic and releases HCl gas). d. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the excess methanol under reduced pressure. g. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). i. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. j. Purify the crude product by column chromatography or recrystallization.

Diagram: Proposed Synthesis Workflow

Caption: A simplified workflow for the proposed synthesis of the target molecule.

Predicted Reactivity

The reactivity of this compound is expected to be diverse:

-

N-Alkylation/Acylation : The amino group at the C4 position is a primary nucleophile and can readily undergo alkylation, acylation, and other similar reactions.[2]

-

Electrophilic Aromatic Substitution : The pyridine ring, activated by the amino group, could potentially undergo electrophilic substitution, although the electron-withdrawing ester groups would be deactivating.

-

Reactions of the Ester Groups : The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides.

-

Coordination Chemistry : The pyridine nitrogen and the amino group can act as ligands for metal ions, forming coordination complexes.[3]

Applications in Drug Discovery and Materials Science

While specific applications for this compound have not been reported, its structural motifs are present in many biologically active molecules and functional materials.

-

Drug Discovery : The 4-aminopyridine core is a known pharmacophore in drugs targeting potassium channels. The dicarboxylate functionality could be used to modulate solubility, cell permeability, and target binding. This scaffold could serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.

-

Materials Science : The ability of the molecule to coordinate with metal ions suggests its potential use in the construction of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. The presence of multiple functional groups also makes it a candidate for polymerization and the development of functional polymers.

Conclusion

This compound represents a molecule of significant synthetic and theoretical interest. Although direct experimental data is currently lacking, this in-depth guide, by drawing on the chemistry of its constituent functional groups and related compounds, provides a solid foundation for its future investigation. The unique combination of an electron-donating amino group and electron-withdrawing diester functionalities on a pyridine scaffold suggests a rich reactivity profile and a wide range of potential applications in both medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully unlock the potential of this intriguing molecule.

References

- Das, P., Islam, S., & Seth, S. K. (2022). Structural analysis and chemical descriptors analysis of 4-aminopyridine adsorbed on M4 (M = Co, Ni, Cu) clusters: A DFT study. Journal of Molecular Structure, 1258, 132671.

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.

- Kavun, Y., & Karacan, N. (2015). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Turkish Journal of Chemistry, 39(6), 1216-1227.

Sources

A Technical Guide to the Solubility Profile of Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Predictive Analysis and Experimental Framework

Abstract: Dimethyl 4-aminopyridine-2,3-dicarboxylate (DMAPD) is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and as a complex ligand in materials science. A thorough understanding of its solubility in common laboratory solvents is fundamental for its effective application in synthesis, purification, and formulation. Due to the absence of comprehensive published quantitative solubility data for this specific molecule, this guide provides a robust, first-principles-based theoretical assessment of its expected solubility profile. We analyze the molecule's structural attributes and draw reasoned comparisons with well-characterized analogs. More critically, this document furnishes a detailed, self-validating experimental protocol for researchers to precisely and accurately determine the solubility of DMAPD, ensuring reproducible results for applications ranging from reaction engineering to early-stage drug development.

Introduction to this compound (DMAPD)

This compound is a multifunctional pyridine derivative. Its structure is characterized by three key features:

-

A pyridine ring , which imparts aromatic character and a basic nitrogen atom.

-

An amino group (-NH₂) at the C4 position, which acts as a hydrogen bond donor and significantly increases the electron density of the pyridine ring.

-

Two methyl ester groups (-COOCH₃) at the C2 and C3 positions, which are polar, aprotic, and can act as hydrogen bond acceptors.

This unique combination of functional groups dictates its chemical reactivity and, crucially, its physical properties, including solubility. The interplay between the basic aminopyridine core and the electron-withdrawing ester groups makes it an intriguing building block for creating complex molecular architectures.

Theoretical Solubility Assessment: A Chemist's Perspective

Predicting solubility is a nuanced exercise in balancing intermolecular forces. The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level interactions.

Analysis of Molecular Structure and Intermolecular Forces

The solubility of DMAPD is determined by the balance of its polar and nonpolar characteristics:

-

Polar/Hydrogen Bonding Moieties: The primary amine (-NH₂), the pyridine nitrogen, and the two carbonyl oxygens of the ester groups are capable of engaging in hydrogen bonding and dipole-dipole interactions. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms are acceptors.

-

Nonpolar Moieties: The aromatic ring itself and the two methyl groups of the esters contribute nonpolar, van der Waals interactions.

Comparative Analysis with Structural Analogs

To ground our predictions, we can compare DMAPD to simpler, well-characterized molecules.

-

4-(Dimethylamino)pyridine (DMAP): This analog lacks the dicarboxylate esters. DMAP is known to be very soluble in a wide range of organic solvents, including methanol, chloroform, ethyl acetate, and acetone, but less soluble in nonpolar solvents like hexane and water. This suggests that the aminopyridine core itself confers good solubility in solvents of moderate to high polarity.

-

Pyridine Dicarboxylic Acids: The parent acids (e.g., 2,3-pyridinedicarboxylic acid) often exhibit poor solubility in many common organic solvents. This is due to the formation of strong intermolecular hydrogen bonds and stable, zwitterionic crystal lattice structures.

-

Pyridine Dicarboxylate Esters: Esterification of the carboxylic acids, as in DMAPD, breaks this strong hydrogen-bonding network. This fundamentally alters the solubility profile, drastically reducing water solubility while significantly increasing solubility in a broad range of organic solvents. The resulting diester is more lipophilic and less capable of self-association than its parent diacid.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. The presence of multiple polar functional groups combined with the disruption of the diacid crystal lattice suggests a versatile solubility profile, summarized in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the ester and aminopyridine moieties. |

| Alcohols | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the amine, pyridine N, and ester carbonyls. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good dipole-dipole interactions; effective at dissolving moderately polar organic compounds. |

| Esters | Ethyl Acetate | Moderate | "Like dissolves like" principle applies due to the presence of ester groups in the solute. |

| Ketones | Acetone | Moderate | Polar aprotic nature facilitates dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene | Low | Primarily nonpolar interactions are insufficient to overcome the solute's polar nature. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Dominated by nonpolar van der Waals forces, which cannot disrupt the solute's polar interactions. |

| Aqueous | Water | Very Low / Insoluble | The lipophilic character of the two methyl esters and the aromatic ring likely outweighs the hydrophilic nature of the amine and pyridine nitrogen. Solubility may increase slightly at low pH due to protonation of the basic nitrogens. |

Protocol for Quantitative Experimental Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of DMAPD. This method is designed as a self-validating system to ensure high-quality, reliable data.

Principle: The Isothermal Shake-Flask Method

This gold-standard method involves generating a saturated solution by agitating an excess of the solid compound in the test solvent at a constant, defined temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade common lab solvents (see Table 1)

-

Apparatus:

-

Analytical balance (±0.01 mg)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Benchtop centrifuge with temperature control

-

Calibrated positive displacement pipettes

-

Volumetric flasks (Class A)

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a UV detector and a suitable C18 column

-

Experimental Workflow

Step 1: Preparation of Saturated Solutions

-

Add an excess of DMAPD (e.g., ~20-50 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

-

Record the exact mass of the added solid.

-

Add a precise volume of the test solvent (e.g., 2.00 mL) to the vial.

-

Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and a moderate agitation speed (e.g., 250 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is truly reached.

Step 3: Phase Separation

-

After equilibration, transfer the vials to a centrifuge set to the same temperature.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

Step 4: Sample Preparation for Analysis

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Withdraw an aliquot of the clear supernatant (e.g., 100 µL). Causality Note: Immediate and careful sampling is critical to prevent temperature changes from causing precipitation or further dissolution.

-

Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the pre-determined linear range of the analytical method. A dilution factor of 100x or 1000x is common.

Step 5: Quantitative Analysis via HPLC

-

Develop and validate a simple HPLC method for DMAPD. A reversed-phase method on a C18 column with a UV detector set to a wavelength of maximum absorbance (e.g., ~280 nm, determined by a UV scan) is a suitable starting point.

-

Prepare a set of calibration standards (5-7 concentrations) of DMAPD in the same diluent used for the samples.

-

Generate a calibration curve by plotting peak area against concentration. Ensure the correlation coefficient (r²) is >0.999.

-

Inject the diluted samples from Step 4 and determine their concentration from the calibration curve.

Step 6: Calculation of Solubility

-

Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the protocol must include:

-

Kinetic Assessment: For one solvent, take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, thereby verifying that equilibrium has been achieved.

-

Triplicate Analysis: Running all experiments in triplicate provides the mean and standard deviation, indicating the precision of the measurement.

-

Method Validation: The HPLC method itself must be validated for linearity, accuracy, and precision as per standard guidelines.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for experimental solubility determination of DMAPD.

Practical Implications for Researchers

Accurate solubility data is not an academic exercise; it is a cornerstone of practical chemistry.

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is critical for achieving optimal reaction kinetics and yield. Low solubility can lead to slow, incomplete, or heterogeneous reactions.

-

Purification: Solubility data is essential for developing effective purification strategies. It informs the choice of solvents for recrystallization (a good solvent for high temperature, a poor one for low temperature) and the selection of mobile phases for chromatography.

-

Drug Development: In pharmaceutical sciences, solubility is a critical determinant of a drug candidate's bioavailability. Poor aqueous solubility can be a major hurdle in formulation and in vivo efficacy. Understanding solubility in organic solvents is key to developing amorphous solid dispersions or lipid-based formulations to overcome this challenge.

Conclusion

References

-

F. Meyer, et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530.

-

PubChem. (n.d.). Diethyl 4-aminopyridine-2,6-dicarboxylate. National Center for Biotechnology Information.

-

MicroSolv Technology Corporation. (2012). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote.

-

ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER.

-

PubChem. (n.d.). 4-(Dimethylamino)pyridine. National Center for Biotechnology Information.

-

Loba Chemie. (n.d.). 4-(DIMETHYLAMINO) PYRIDINE.

-

Guidechem. (n.d.). 4-Dimethylaminopyridine wiki.

-

Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry.

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine.

-

S. Al-Ahmary, et al. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega, 6(45), 30485–30501.

-

European Patent Office. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP) - EP 1424328 B1.

-

Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).

-

Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).

- ResearchGate. (2021). Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linagliptin active pharmaceutical ingredient using Hydro

Unlocking the Potential: A Technical Guide to Substituted Aminopyridine Dicarboxylates

This guide provides an in-depth exploration of substituted aminopyridine dicarboxylates, a versatile class of heterocyclic compounds demonstrating significant potential across medicinal chemistry and materials science. We will delve into their synthesis, explore their diverse applications as potent enzyme inhibitors and functional materials, and provide detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.

The Aminopyridine Dicarboxylate Core: A Privileged Scaffold

Substituted aminopyridine dicarboxylates are organic molecules featuring a central pyridine ring functionalized with at least one amino group and two carboxylate moieties. This arrangement of functional groups imparts a unique combination of properties, making them highly valuable building blocks in both biological and material contexts.

The nitrogen atom of the pyridine ring and the amino substituent can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. The dicarboxylate groups provide additional points for hydrogen bonding and are crucial for forming coordination polymers and metal-organic frameworks (MOFs). The ability to readily introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, enabling the rational design of compounds with specific functions.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The aminopyridine dicarboxylate scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a variety of biological targets.[1]

Enzyme Inhibition: A Focus on Phosphodiesterase-4 (PDE4)

A significant application of substituted aminopyridines is in the design of enzyme inhibitors.[2] Notably, derivatives of this scaffold have shown potent inhibitory activity against phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[3]

Mechanism of Action: PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[3][4] This mechanism makes PDE4 inhibitors promising candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5]

Structure-Activity Relationship (SAR): The potency and selectivity of aminopyridine-based PDE4 inhibitors are highly dependent on the nature and position of the substituents on the pyridine ring. SAR studies have revealed that specific substitutions can enhance binding affinity to the active site of the enzyme and improve pharmacokinetic properties.[6][7] For instance, the 2-amino-5-chloropyridine-4-carboxamides have been identified as particularly potent inhibitors.[6]

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 inhibition by aminopyridine dicarboxylates.

Quantitative Data: PDE4 Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| Aminopyridinecarboxamides | IKK-2 | Varies with substitution | [6] |

| Substituted Aminopyridines | PDE4 | 0.12 for lead compound | [3] |

Applications in Materials Science: Building Functional Architectures

The coordinating ability of the pyridine nitrogen and carboxylate groups makes aminopyridine dicarboxylates excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).[8]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. Aminopyridine dicarboxylates can act as these linkers, creating porous structures with high surface areas.[9][10]

Key Properties and Applications:

-

Gas Adsorption and Separation: The tunable pore size and chemical functionality of MOFs derived from aminopyridine dicarboxylates make them suitable for the selective adsorption and separation of gases like CO2 and C2H2.[9][11] The amino groups within the pores can enhance the affinity for acidic gases.

-

Catalysis: The metal centers within the MOF structure can act as catalytic sites. Aminopyridine dicarboxylate-based MOFs have shown promise as catalysts in various organic transformations, such as Knoevenagel condensation and oxidation reactions.[12][13][14]

Quantitative Data: Gas Adsorption in a Co-based MOF [9]

| Gas | Uptake Capacity (cm³/g at 298 K and 106.7 kPa) |

| C2H2 | 100.9 |

| CO2 | 63.8 |

Fluorescent Materials

Certain substituted aminopyridine dicarboxylates exhibit intrinsic fluorescence. Their emission properties can be tuned by altering the substituents on the pyridine ring, making them promising candidates for applications in sensing, bioimaging, and optoelectronics.[15] The introduction of electron-donating or -withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics, thereby influencing the fluorescence quantum yield.[16]

Quantitative Data: Fluorescence Properties of a Multi-substituted Pyridine [15]

| Property | Value |

| Emission Wavelength | 460-487 nm (blue emission) |

| Fluorescence Quantum Yield | 0.07–0.16 |

| Excited-state Lifetime | 2.6–3.1 ns |

Experimental Protocols

Synthesis and Characterization

Protocol 1: One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives [17][18]

This protocol describes a one-pot synthesis under mild conditions, which is advantageous due to its simplicity and high atom economy.

Materials:

-

Aldehyde (1.0 mmol)

-

Ethyl pyruvate (3.0 mmol)

-

Pyrrolidine (0.2 mmol)

-

Acetic acid (0.2 mmol)

-

Ammonium acetate (3.0 mmol)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the chosen solvent, add ethyl pyruvate (3.0 mmol), pyrrolidine (0.2 mmol), and acetic acid (0.2 mmol).

-

Stir the mixture at room temperature for 24 hours to form the dihydropyran intermediate.

-

Add ammonium acetate (3.0 mmol) and an additional 1.0 mmol of acetic acid to the reaction mixture.

-

Continue stirring at the same temperature for another 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization:

-

NMR Spectroscopy: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR spectroscopy.

-

Mass Spectrometry: Determine the molecular weight of the product using high-resolution mass spectrometry (HRMS).

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of substituted aminopyridine dicarboxylates.

Biological Evaluation

Protocol 2: In Vitro Enzyme Inhibition Assay [19][20]

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Test compound (substituted aminopyridine dicarboxylate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for kinases)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add a small volume (e.g., 5 µL) of the diluted compound to the wells of a 384-well plate. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Add the enzyme and substrate solution in the appropriate assay buffer to each well.

-

Initiate the enzymatic reaction by adding ATP (for kinases) or the appropriate cofactor.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, absorbance, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Cytotoxicity [21][22]

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Materials Characterization

Protocol 4: Relative Fluorescence Quantum Yield Measurement [16][23]

This method determines the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

-

Test compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Spectrograde solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilute solutions of the test compound and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

-

Integrate the area under each fluorescence emission curve.

-

Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

Calculate the quantum yield of the test compound using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Conclusion and Future Outlook

Substituted aminopyridine dicarboxylates represent a highly versatile and promising class of compounds. Their tunable electronic and steric properties, coupled with their coordinating capabilities, have established them as privileged scaffolds in both medicinal chemistry and materials science. The continued exploration of novel substitution patterns and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles, as well as advanced materials with tailored functionalities for a wide range of applications. The detailed protocols and foundational knowledge provided in this guide aim to empower researchers to further unlock the vast potential of this remarkable chemical core.

References

-

Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]

-

Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). (2021). ResearchGate. [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups. Retrieved January 12, 2026, from [Link]

-

Yurtcan, S., et al. (2024). 4-Aminopyridine containing metal-2,6-pyridine dicarboxylates and complex embedded hydrogels: Synthesis, characterization and antimicrobial applications. ResearchGate. [Link]

-

Update on the therapeutic potential of PDE4 inhibitors. (2004). PubMed. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). National Institutes of Health. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Institutes of Health. [Link]

-

Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. CrystEngComm, 25(16), 2374-2381. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). National Institutes of Health. [Link]

-

Kulesza, A., et al. (2019). Synthesis, Structural Features, and Catalytic Activity of an Iron(II) 3D Coordination Polymer Driven by an Ether-Bridged Pyridine-Dicarboxylate. Molecules, 24(14), 2633. [Link]

-

4-Aminopyridine-2,6-dicarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]

-

Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

-

Peng, T., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1388514. [Link]

-

MTT (Assay protocol). (2023). protocols.io. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

-

A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2025). ResearchGate. [Link]

-

Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. (2024). ACS Figshare. [Link]

-

Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. ResearchGate. [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

-

Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2016). National Institutes of Health. [Link]

-

Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. (2021). ResearchGate. [Link]

-

Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. (2016). National Institutes of Health. [Link]

-

Tanaka, F., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

-

Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2014). Dalton Transactions. [Link]

-

Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. (2022). National Institutes of Health. [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved January 12, 2026, from [Link]

-

Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399. [Link]

-

New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2018). PubMed Central. [Link]

-

Crystal Structure and Catalytic Activity of A Novel Cd(II) Coordination Polymer Formed by Dicarboxylic Ligand. (2018). ResearchGate. [Link]

-

An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. (2021). MDPI. [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2014). National Institutes of Health. [Link]

-

Synthesis and Selected Transformations of New 2-Aminopyridine Derivatives Based on Furan-2(5H)-ones. (2023). Semantic Scholar. [Link]

-

Synthesis of Di-Substituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 alpha-Bromination Shuttle. (2019). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 6. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. chem.uci.edu [chem.uci.edu]

An Inquiry into the Biological Activity of Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Review of Available Scientific Literature

To Researchers, Scientists, and Drug Development Professionals,

This document serves to address the current state of scientific knowledge regarding the biological activity of the specific chemical entity, Dimethyl 4-aminopyridine-2,3-dicarboxylate . Following a comprehensive and systematic search of available scientific databases and literature, it must be reported that there is a notable absence of published research detailing the synthesis, biological evaluation, or mechanism of action for this particular compound.

The core structure, 4-aminopyridine, is a well-documented molecule with known biological effects. However, the introduction of two dimethyl carboxylate groups at the 2 and 3 positions of the pyridine ring represents a significant structural modification. Such alterations can profoundly influence a molecule's physicochemical properties, including its size, polarity, and three-dimensional shape. Consequently, this would drastically affect its pharmacokinetic and pharmacodynamic profiles, making any direct extrapolation from the biological activities of simpler, related compounds scientifically unsound.

While the search did not yield information on the target compound, it is pertinent to briefly mention the known activities of its structural relatives, 4-aminopyridine (4-AP) and 4-dimethylaminopyridine (DMAP), to highlight the distinct nature of the inquiry.

The Parent Compound: 4-Aminopyridine (4-AP)

4-Aminopyridine is recognized primarily as a potassium channel blocker. Its ability to inhibit voltage-gated potassium channels leads to the prolongation of action potentials, which in turn enhances neurotransmitter release at the neuromuscular junction. This mechanism of action has led to its therapeutic use in improving walking in patients with multiple sclerosis. Furthermore, studies have investigated its interactions with the hepatic cytochrome P450 (CYP450) enzyme system, which is crucial for drug metabolism. Research indicates that 4-AP does not significantly inhibit most CYP450 enzymes, with only a weak inhibitory effect on CYP2E1 at high concentrations.[1]

The N,N-dimethylated Analogue: 4-Dimethylaminopyridine (DMAP)

In contrast to 4-AP, 4-dimethylaminopyridine is predominantly known in the field of organic chemistry as a highly efficient nucleophilic catalyst. Its primary application is in facilitating a wide range of chemical transformations, particularly esterification and acylation reactions. The literature extensively covers its catalytic mechanism and synthetic utility. While some aminopyridine derivatives have been explored for their cytotoxic and immunomodulatory potentials, these are typically more complex molecules where the aminopyridine core is part of a larger pharmacophore.

The Knowledge Gap: this compound

The specific substitution pattern of two dimethyl carboxylate groups on the 4-aminopyridine scaffold presents a unique chemical entity for which no biological data appears to exist in the public domain. The presence of these ester groups would be expected to significantly impact the molecule's ability to interact with biological targets compared to 4-AP or DMAP.

Conclusion and Future Directions

For researchers interested in this molecule, the initial steps would involve its chemical synthesis and subsequent purification and characterization. Following this, a comprehensive biological screening would be necessary to elucidate any potential activity. This could include a broad panel of in vitro assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional screens, to identify any potential biological targets.

This document underscores a clear gap in the current scientific literature and highlights an opportunity for novel research into the structure-activity relationships of substituted 4-aminopyridines.

References

[2] In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of Dimethyl 4-aminopyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of Dimethyl 4-aminopyridine-2,3-dicarboxylate. In the absence of direct, published stability studies on this specific compound, this document synthesizes information from analogous structures, including 4-aminopyridine and pyridine dicarboxylic acid esters, to build a predictive framework. It details the experimental methodologies, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), necessary for a thorough stability assessment. Furthermore, it outlines the analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), required for the identification and quantification of potential degradation products. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this and structurally related molecules.

Introduction: The Importance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A thorough understanding of a compound's response to thermal stress is paramount during all stages of drug development, from early-stage synthesis and formulation to manufacturing, packaging, and storage. Uncontrolled degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the therapeutic value and safety of the final drug product.

This compound is a substituted pyridine derivative. The core structure, 4-aminopyridine, is known for its use in treating certain neurological conditions.[1] The addition of two dimethyl dicarboxylate groups at the 2 and 3 positions introduces functionalities that can influence the molecule's chemical reactivity, solubility, and, crucially, its thermal stability. This guide will explore the theoretical underpinnings of its stability and provide a practical framework for its empirical determination.

Predicted Thermal Behavior Based on Structural Analogs

Due to the lack of specific thermal degradation data for this compound, a predictive analysis based on its constituent chemical moieties is necessary.

The 4-Aminopyridine Core